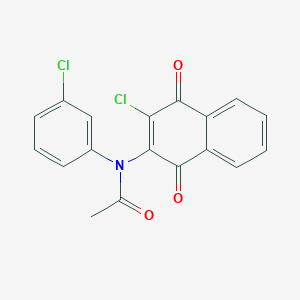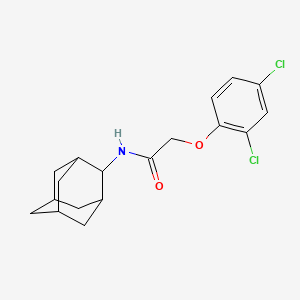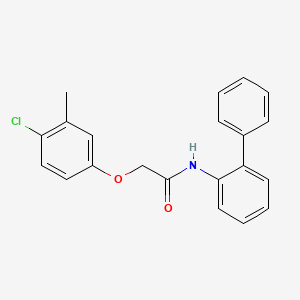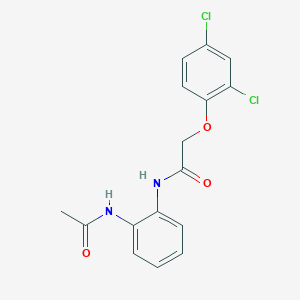![molecular formula C18H17ClN4O2S B3711888 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea](/img/structure/B3711888.png)
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Vue d'ensemble
Description
The compound “N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3,4-dimethylphenyl)urea” is a new compound that has been studied for its oral-drug-qualifying predictors, anti-acetylcholinesterase activity, and molecular docking . It is an aromatic ether .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Chlorophenoxyacetic acid as a precursor for the synthesis of the parent 1,3,4-oxadiazole moiety . A UV spectrophotometric method was developed to verify the predicted properties and determine the stability of the proposed compound in the presence of various stressors .Physical and Chemical Properties Analysis
The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, the compound can potentially affect the transmission of signals in the nervous system.
Mode of Action
The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning. The downstream effects of this inhibition can lead to enhanced nerve signal transmission, potentially improving symptoms in conditions like neurodegenerative disorders .
Pharmacokinetics
The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine in the synaptic cleft. This can enhance the transmission of nerve signals, potentially improving symptoms in conditions like neurodegenerative disorders .
Action Environment
The compound remained stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light, temperature, and oxidative conditions.
Orientations Futures
The compound has shown potential as a drug candidate for treating neurodegenerative disorders due to its remarkable dose-dependent anti-acetylcholinesterase activity . Future research could focus on further exploring its potential therapeutic applications and conducting necessary safety and efficacy trials.
Analyse Biochimique
Biochemical Properties
It has been reported that this compound has shown remarkable dose-dependent anti-acetylcholinesterase activity , indicating its potential interaction with enzymes and proteins involved in neurodegenerative disorders.
Cellular Effects
Given its anti-acetylcholinesterase activity , it may influence cell function by modulating cholinergic signaling pathways.
Molecular Mechanism
Its anti-acetylcholinesterase activity suggests that it may bind to and inhibit the acetylcholinesterase enzyme, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
The stability of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3,4-dimethylphenyl)urea has been evaluated under various conditions. The compound was found to be stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress .
Propriétés
IUPAC Name |
1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11-3-6-14(9-12(11)2)20-17(24)21-18-23-22-16(26-18)10-25-15-7-4-13(19)5-8-15/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLMEMGZWJJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Tert-butylphenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711815.png)
![1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711819.png)



![1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B3711848.png)

![3-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3711871.png)

![1-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B3711885.png)

![1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B3711905.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2,4-dichlorobenzyl)-1,2,4-oxadiazole](/img/structure/B3711915.png)
